N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a synthetically derived organic compound belonging to the benzimidazole class. It has been investigated for its potential anticancer properties, specifically in the context of non-small-cell lung cancer (NSCLC) due to its interaction with the Sirtuin 1 (SIRT1) enzyme [].
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide involves a multi-step process utilizing commercially available starting materials. The synthetic route involves the formation of key intermediates, including the respective benzimidazole and benzothiazole moieties, followed by their coupling and subsequent modifications to achieve the target compound [].
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide possesses distinct structural features contributing to its potential biological activities. This includes a benzothiazole ring substituted with an ethoxy group at the 6-position, linked via a thioacetamide bridge to a nitro-substituted benzimidazole moiety at the 5-position. Computational methods like molecular docking studies have been employed to elucidate its interaction with biological targets, particularly the active site of SIRT1 [].
While the precise mechanism of action of this compound is still under investigation, studies suggest its anticancer potential is mediated by modulating SIRT1 activity []. SIRT1, a NAD+-dependent deacetylase, plays a crucial role in various cellular processes, including DNA repair, cell survival, and metabolism. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide may exert its effects by either inhibiting or enhancing SIRT1 activity, thereby affecting downstream signaling pathways involved in tumor cell growth and survival.
The primary scientific application explored for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is in anticancer research, specifically targeting NSCLC. In vitro studies have demonstrated its cytotoxic effects on A549 human lung adenocarcinoma cells, suggesting a potential therapeutic window for further investigation [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2